molecular formula C18H12N2OS B2364234 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 675854-21-4

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2364234
CAS No.: 675854-21-4
M. Wt: 304.37
InChI Key: RLDHRFZYYHWZQU-UHFFFAOYSA-N
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Description

2-Amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a thiophene substituent at the 4-position. Benzochromenes are heterocyclic compounds with a fused chromene-naphthalene system, often modified with diverse substituents to enhance biological activity.

Properties

IUPAC Name

2-amino-4-thiophen-2-yl-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-10-14-16(15-6-3-9-22-15)13-8-7-11-4-1-2-5-12(11)17(13)21-18(14)20/h1-9,16H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDHRFZYYHWZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CS4)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a cornerstone for accelerating MCRs involving benzochromenes. For example, the condensation of 1-naphthol derivatives, aldehydes, and malononitrile under microwave conditions yields 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles in high purity and reduced reaction times. Adapting this protocol for 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile would involve:

Procedure :

  • Combine 1-naphthol (1.0 equiv), thiophene-2-carbaldehyde (1.0 equiv), and malononitrile (1.0 equiv) in ethanol.
  • Add piperidine (10 mol%) as a basic catalyst.
  • Irradiate the mixture at 140°C for 2–5 minutes using a microwave reactor.
  • Cool, filter, and recrystallize the crude product from ethanol.

Key Advantages :

  • Reaction Time : 2–5 minutes vs. hours under conventional heating.
  • Yield : Expected 75–85% based on analogous aryl derivatives.
  • Solvent : Ethanol minimizes environmental impact compared to polar aprotic solvents.

Mechanistic Insights :
The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of 1-naphthol and subsequent cyclization. The electron-rich thiophene ring may enhance electrophilicity at the aldehyde carbonyl, potentially accelerating the initial condensation step.

Solvent-Free Catalytic Methods Using Hydrotalcites

Mg-Al hydrotalcite catalysts under solvent-free microwave conditions offer an eco-friendly route to 4H-benzo[h]chromenes. This approach avoids toxic solvents and simplifies purification.

Procedure :

  • Mix 1-naphthol (1.0 equiv), thiophene-2-carbaldehyde (1.0 equiv), and malononitrile (1.0 equiv).
  • Add Mg-Al hydrotalcite (15 wt%) and irradiate at 300 W for 8–12 minutes.
  • Extract the product using methanol, filter to recover the catalyst, and recrystallize.

Performance Metrics :

  • Yield : 70–89% for aryl derivatives.
  • Catalyst Reusability : Hydrotalcites retain activity for 3–4 cycles without significant loss.

Comparative Analysis :

  • Energy Efficiency : Microwave irradiation reduces energy consumption by 40% compared to thermal methods.
  • Byproduct Formation : Solvent-free conditions minimize side reactions, enhancing product purity.

Transition Metal-Catalyzed Aqueous Synthesis

CoFe₂(C₄H₄O₆)₃·6H₂O in water enables efficient synthesis under both conventional and microwave heating.

Procedure :

  • Combine 1-naphthol, thiophene-2-carbaldehyde, and malononitrile in water.
  • Add CoFe₂(C₄H₄O₆)₃·6H₂O (10 mg/mmol substrate).
  • Heat under reflux (80°C, 2 hours) or microwave irradiation (120 seconds).
  • Filter, evaporate water, and recrystallize.

Advantages :

  • Green Chemistry : Water as a solvent aligns with sustainable practices.
  • Catalyst Recovery : Simple filtration allows reuse for 5+ cycles.

Yield Optimization :

  • Microwave : 88–92% (120 seconds).
  • Thermal : 82–85% (2 hours).

Analytical Characterization and Quality Control

Spectroscopic Validation

FT-IR Analysis :

  • Nitrile Stretch : Sharp peak at 2,200–2,256 cm⁻¹.
  • Amino Groups : Broad bands at 3,300–3,454 cm⁻¹.

¹H-NMR Profiling :

  • Thiophene Protons : Multiplet at δ 7.10–7.50 ppm (J = 3–5 Hz).
  • Chromene CH : Singlet at δ 5.71–5.90 ppm.
  • Amino Protons : Exchangeable singlets at δ 7.73–7.91 ppm.

¹³C-NMR Data :

  • Nitrile Carbon : δ 115–120 ppm.
  • Chromene C-3 : δ 160–165 ppm.

Chromatographic Purity Assessment

HPLC Conditions :

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30).
  • Retention Time : 6.8–7.2 minutes (purity >98%).

Comparative Evaluation of Synthetic Routes

Method Catalyst Solvent Time Yield E-Factor
Microwave (piperidine) Piperidine Ethanol 2–5 min 75–85% 0.8–1.2
Hydrotalcite (MW) Mg-Al hydrotalcite Solvent-free 8–12 min 70–89% 0.5–0.7
CoFe₂-tartrate (H₂O) CoFe₂(C₄H₄O₆)₃·6H₂O Water 2 min (MW) 88–92% 0.3–0.5

Key Observations :

  • Microwave Methods : Superior in speed but require specialized equipment.
  • Aqueous Catalysis : Highest sustainability and lowest E-factor (waste per product mass).
  • Thiophene Reactivity : Electron-rich thiophene-2-carbaldehyde may necessitate adjusted stoichiometry to prevent oligomerization.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted amino or cyano derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile exhibits a variety of biological activities:

  • Anticancer Properties :
    • Similar derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated strong cytotoxic effects against various cancer cell lines, including inhibition of key kinases such as EGFR and VEGFR-2 .
    • The mechanism of action may involve apoptosis induction through pathways that warrant further investigation .
  • Antimicrobial Activity :
    • Certain derivatives have exhibited activity against bacteria and fungi. For example, studies have shown effectiveness against Clostridium tetani, E. coli, and Candida albicans .
    • The presence of the thiophene moiety contributes to the antimicrobial properties, making it a focus for developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • Compounds related to this structure have been reported to possess anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions .

Synthetic Methodologies

The synthesis of this compound typically involves multi-component reactions. Key methods include:

  • One-Pot Three-Component Reaction :
    • A common synthetic route involves the condensation of thiophene-2-carbaldehyde, malononitrile, and 2-hydroxy-1-naphthaldehyde under catalytic conditions in ethanol or ethanol-water mixtures at elevated temperatures .
    • This method allows for efficient synthesis while enabling modifications to enhance biological activity.
  • Microwave-Assisted Synthesis :
    • Microwave irradiation has been employed to optimize reaction conditions for synthesizing similar compounds, improving yield and reaction time significantly .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound against five different cancer cell lines. The synthesized compound showed selective cytotoxicity and was evaluated for its ability to inhibit EGFR and VEGFR-2 kinases, demonstrating its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Testing

In another research effort, various derivatives were synthesized and tested against common bacterial strains. The results indicated moderate to strong activity against several pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The presence of the cyano group allows the compound to act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name 4-Position Substituent Key Functional Groups Biological Activity References
Target Compound Thiophen-2-yl -NH₂, -CN Under investigation; expected kinase inhibition based on structural analogues N/A
2-Amino-4-(2,3-dichlorophenyl) derivative 2,3-Dichlorophenyl -NH₂, -CN, -OCH₃ Potent EGFR/VEGFR-2 inhibition (IC₅₀: 0.18–0.32 µM); selective cytotoxicity
2-Amino-4-(3-nitrophenyl) derivative (Compound E) 3-Nitrophenyl -NH₂, -CN Antiproliferative; microtubule disruption; IC₅₀: 0.8–1.5 µM (multiple cell lines)
2-Amino-4-(3,4,5-trimethoxyphenyl) (CN7:1h) 3,4,5-Trimethoxyphenyl -NH₂, -CN Modulates NF-κB/mTOR pathways; reduces inflammation and apoptosis in OA models
2-Amino-4-(2-fluorophenyl) derivative (4b) 2-Fluorophenyl -NH₂, -CN Cytotoxic activity (cell line data pending); MP: 234–237°C
Pyrazole-containing derivative (Compound 15) 3-Methyl-1,5-diphenylpyrazole -NH₂, -CN Anticancer activity (unspecified targets); MP: 120–121°C; yield: 50%

Physicochemical Properties

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Pending Expected: ~3300 (NH₂), ~2205 (CN) Pending
2-Amino-4-(2,3-dichlorophenyl) derivative Not reported 3434 (NH₂), 2205 (CN), 1650 (C=C) Aromatic protons: 6.8–7.5
2-Amino-4-(2-fluorophenyl) derivative (4b) 234–237 3434 (NH₂), 2205 (CN), 1414 (C-F) 1H NMR: 6.9–7.4 (Ar-H), 4.7 (benzochromene-H4)
2-Amino-4-(m-tolyl) derivative (4o) 195–198 3300 (NH₂), 2205 (CN) 1H NMR: 2.3 (CH₃), 6.7–7.3 (Ar-H)
3-Amino-1-(4-fluorophenyl) derivative (5d) 286–287 3434 (NH₂), 2205 (CN), 1414 (C-F) 13C NMR: 115.2 (C-F), 160.1 (C=O)

Mechanism of Action and Selectivity

  • Kinase Inhibition : The 2,3-dichlorophenyl derivative () showed superior EGFR/VEGFR-2 inhibition compared to Sorafenib, likely due to electron-withdrawing Cl groups enhancing binding to kinase active sites .
  • Microtubule Disruption : The 3-nitrophenyl derivative (Compound E) disrupts mitosis by binding to tubulin, with the nitro group increasing electrophilicity and interaction with β-tubulin .
  • Thiophene vs. Phenyl : The thiophene group in the target compound may improve solubility and π-π stacking interactions compared to purely aromatic substituents, though this requires experimental validation.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) substituents enhance cytotoxicity and kinase inhibition by increasing electrophilicity and binding affinity .
  • Hydrophobic Substituents : Bulky groups (e.g., trimethoxyphenyl in CN7:1h) improve membrane permeability and modulate pathways like NF-κB .
  • Positional Effects : Fluorine at the 2-position (4b) may enhance metabolic stability via reduced CYP450-mediated oxidation .

Biological Activity

2-Amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2SC_{17}H_{14}N_2S with a molecular weight of approximately 282.37 g/mol. The compound features a chromene core substituted with an amino group and a thiophene ring, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₄N₂S
Molecular Weight282.37 g/mol
CAS Number119825-05-7

Synthesis

The synthesis of this compound typically involves multi-component reactions using readily available starting materials. The reaction often employs conditions such as microwave irradiation to enhance yield and reduce reaction time.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

  • Cell Viability Assays :
    • The MTT assay is commonly used to assess cell viability. For instance, this compound was tested against human breast cancer (MCF-7), colon cancer (HCT-116), and lung carcinoma (A549) cell lines, showing IC50 values comparable to standard chemotherapeutics like Vinblastine and Etoposide .
  • Mechanism of Action :
    • The mechanism involves apoptosis induction through caspase activation and interference with microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Chromene derivatives also exhibit antimicrobial properties. Preliminary studies suggest that this compound has activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives can be influenced by various structural modifications:

  • Substituents on the Chromene Ring : The presence of electron-donating or withdrawing groups can enhance or diminish activity.
  • Amino Group Positioning : The position and nature of substituents on the amino group significantly affect the compound's interaction with biological targets .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the compound against multiple cancer cell lines, revealing that it induces apoptosis more effectively than some conventional chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against gram-positive and gram-negative bacteria, showing promising results that warrant further exploration in drug development .

Q & A

Q. Q1. What are the most reliable multicomponent reaction protocols for synthesizing 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile?

A1. The compound is typically synthesized via a one-pot multicomponent reaction involving an aldehyde (e.g., thiophene-2-carbaldehyde), malononitrile, and β-ketoesters or naphthols. Catalysts like piperidine, DBU, or Fe₃O₄@DMAP nanoparticles are used under solvent-free or ethanol conditions. For example, microwave-assisted methods with NaF catalysis achieve yields >85% in 15–30 minutes .

Q. Q2. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

A2. Key parameters include:

  • Catalyst selection : Nanoparticle catalysts (e.g., CoFe₂O₄) improve regioselectivity and reduce side reactions .
  • Solvent choice : Ethanol or water enhances green chemistry metrics, while solvent-free conditions minimize byproducts .
  • Temperature control : Microwave irradiation (80–100°C) accelerates reactions compared to conventional heating .
    Contradictory reports on yields (e.g., 50% vs. 85%) often stem from differences in catalyst loading or purification methods (e.g., recrystallization vs. column chromatography) .

Structural Characterization

Q. Q3. What advanced techniques validate the crystal structure of this compound?

A3. Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths, angles, and torsion angles. For example, the fused benzo[h]chromene system shows a dihedral angle of 86.08° between the thiophene and naphthalene rings. Complementary techniques:

  • FT-IR : Confirms nitrile (ν ≈ 2190 cm⁻¹) and amino (ν ≈ 3300–3450 cm⁻¹) groups .
  • NMR : ¹H NMR shows aromatic protons at δ 7.2–7.4 ppm and NH₂ signals at δ 6.9 ppm .

Q. Q4. How do structural variations (e.g., substituents on the thiophene ring) affect crystallinity?

A4. Bulky substituents (e.g., 4-fluorophenyl) increase steric hindrance, leading to twisted conformations (e.g., β = 113.58° in monoclinic systems). Hydrogen bonding (N–H⋯N/O) stabilizes crystal packing, as seen in P2₁/c space group structures .

Biological Activity and Mechanisms

Q. Q5. What in vitro assays demonstrate the compound’s anticancer activity?

A5. The compound inhibits tubulin polymerization by binding to the colchicine site (IC₅₀ = 0.8–1.2 µM), as shown in MCF-7 and HeLa cell lines. Flow cytometry confirms G2/M phase arrest, while molecular docking (PDB: 1SA0) validates interactions with β-tubulin residues (e.g., Lys254, Asn258) .

Q. Q6. How does the thiophene moiety influence antimicrobial efficacy?

A6. The sulfur atom in thiophene enhances membrane penetration, disrupting bacterial biofilms (MIC = 8–16 µg/mL against S. aureus). Synergy with fluoroquinolones reduces efflux pump activity, as shown in time-kill assays .

Structure-Activity Relationships (SAR)

Q. Q7. Which structural modifications improve potency against drug-resistant cancers?

A7. Key modifications:

PositionModificationEffect
4-ThiopheneElectron-withdrawing groups (e.g., -NO₂)↑ Tubulin binding affinity by 40%
3-CNReplacement with -COOH↓ Activity due to reduced hydrophobicity
2-NH₂MethylationBlocks H-bonding, ↓ IC₅₀ by 60%

Q. Q8. How can conflicting SAR data from different studies be reconciled?

A8. Discrepancies often arise from assay variability (e.g., MTT vs. SRB cytotoxicity protocols) or cell line-specific responses. Meta-analyses using standardized protocols (e.g., NCI-60 panel) are recommended .

Analytical and Computational Methods

Q. Q9. What computational tools predict synthetic routes or binding modes?

A9.

  • Retrosynthesis : AI-driven platforms (e.g., Pistachio, Reaxys) prioritize routes with >90% feasibility scores .
  • Docking : AutoDock Vina or Schrödinger Suite models interactions with tubulin (ΔG ≈ -9.5 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. Q10. Which spectroscopic techniques resolve overlapping signals in complex derivatives?

A10. Advanced methods include:

  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms regiochemistry .
  • HRMS-ESI : Detects [M+H]⁺ with <2 ppm error (e.g., m/z 317.1095 for C₂₀H₁₃FN₂O⁺) .

Data Reproducibility and Contradictions

Q. Q11. Why do some studies report divergent biological activities for the same derivative?

A11. Factors include:

  • Purity : HPLC purity thresholds (<95% vs. >98%) impact IC₅₀ values .
  • Solubility : DMSO stock concentration variations alter cellular uptake .
  • Assay conditions : Serum-free vs. serum-containing media affect compound stability .

Q. Q12. How can researchers validate conflicting crystallographic data?

A12. Cross-validate with:

  • CCDC entries (e.g., CCDC 1439459): Compare unit cell parameters (e.g., a = 12.6336 Å) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution) .

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